molecular formula C28H31N3O3S B7732402 (2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

(2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No.: B7732402
M. Wt: 489.6 g/mol
InChI Key: HGBABEPYDRDEDB-HZHRSRAPSA-N
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Description

(2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is a complex organic compound that features a cyano group, a hexyloxy group, a methoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in the synthesis include thiazole derivatives, cyano compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Benzene, toluene, ethylbenzene, xylene: Volatile organic compounds with similar aromatic structures.

Uniqueness

(2E)-2-cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-cyano-3-(4-hexoxy-3-methoxyphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c1-4-5-6-7-14-34-25-13-12-22(17-26(25)33-3)15-23(18-29)27(32)31-28-30-19-24(35-28)16-21-10-8-20(2)9-11-21/h8-13,15,17,19H,4-7,14,16H2,1-3H3,(H,30,31,32)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBABEPYDRDEDB-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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